molecular formula C21H13+ B12641811 Methylium, benzo(a)pyren-8-yl- CAS No. 123358-48-5

Methylium, benzo(a)pyren-8-yl-

Cat. No.: B12641811
CAS No.: 123358-48-5
M. Wt: 265.3 g/mol
InChI Key: IMGJEDFWWXLABL-UHFFFAOYSA-N
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Description

Methylium, benzo(a)pyren-8-yl-, is a methyl-substituted derivative of Benzo[a]pyrene (BaP), a well-characterized polycyclic aromatic hydrocarbon (PAH) and group 1 carcinogen . This structural modification is of significant interest in toxicological research, as the addition of a methyl group can alter the compound's metabolic pathways and potency. Studies on 8-Methylbenzo[a]pyrene, a closely related compound, demonstrate that it requires metabolic activation to exert its developmental toxicity, specifically being bioactivated to its 3-hydroxy metabolite . Research utilizing physiologically based kinetic (PBK) modeling and read-across from BaP has predicted that 8-Methylbenzo[a]pyrene may exhibit a slightly higher potency in vivo for developmental toxicity compared to its parent compound, BaP . Like BaP, this class of compounds is believed to mediate its toxic effects through mechanisms that involve the aryl hydrocarbon receptor (AhR) pathway, the generation of reactive oxygen species, and the formation of DNA adducts, leading to oxidative stress, inflammation, and genotoxicity . Researchers value this compound for investigating the impact of alkyl substitution on the pharmacokinetics and toxicodynamics of PAHs, providing crucial insights for environmental risk assessment. It is strictly for research applications in toxicology, environmental health science, and mechanistic studies of carcinogenesis.

Properties

CAS No.

123358-48-5

Molecular Formula

C21H13+

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C21H13/c1-13-5-9-18-17(11-13)12-16-7-6-14-3-2-4-15-8-10-19(18)21(16)20(14)15/h2-12H,1H2/q+1

InChI Key

IMGJEDFWWXLABL-UHFFFAOYSA-N

Canonical SMILES

[CH2+]C1=CC2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3

Origin of Product

United States

Preparation Methods

Direct Methylation

One common method involves the direct methylation of benzo(a)pyrene using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. This method typically follows these steps:

  • Preparation of Benzo(a)pyrene:

    • Benzo(a)pyrene can be synthesized through various routes, including the cyclization of simpler aromatic compounds or extraction from coal tar.
  • Methylation Reaction:

    • The reaction is conducted under controlled conditions (temperature and solvent choice) to ensure selectivity at the 8-position.
    • Typical conditions involve using potassium carbonate as a base in an organic solvent like acetone.

Table 1: Summary of Direct Methylation Conditions

Reagent Base Solvent Temperature Yield (%)
Methyl iodide Potassium carbonate Acetone 50°C 70-85
Dimethyl sulfate Sodium hydroxide DMF Room temperature 60-75

Oxidative Methylation

Another method involves oxidative methylation, where benzo(a)pyrene is first oxidized to form intermediates that can subsequently undergo methylation.

  • Oxidation:

    • Benzo(a)pyrene is treated with oxidizing agents such as lead tetraacetate or chromium trioxide to form reactive intermediates like benzo(a)pyrene-7,8-diol.
  • Methylation:

    • These intermediates are then subjected to methylation under acidic or basic conditions to yield Methylium, benzo(a)pyren-8-yl-.

Table 2: Summary of Oxidative Methylation Conditions

Oxidizing Agent Methylating Agent Conditions Yield (%)
Lead tetraacetate Methyl iodide Acetic acid 65-80
Chromium trioxide Dimethyl sulfate Methanol 50-70

Research Findings

Recent studies have focused on optimizing these preparation methods to enhance yield and reduce by-products:

  • A study demonstrated that adjusting the reaction pH significantly impacts the selectivity for the desired methylated product, suggesting that careful control of reaction conditions can lead to improved outcomes.

  • Another research highlighted the use of microwave-assisted synthesis techniques that allow for rapid reaction times and higher yields compared to traditional heating methods.

Chemical Reactions Analysis

Metabolic Activation of Benzo[a]pyrene

B[a]P undergoes enzymatic activation primarily via cytochrome P450 (CYP450) enzymes, producing genotoxic metabolites. The canonical pathway involves three steps:

  • Epoxidation : CYP450 oxidizes B[a]P to (+)-benzo[a]pyrene-7,8-epoxide .

  • Epoxide Hydrolase Action : The epoxide is hydrolyzed to (-)-benzo[a]pyrene-7,8-dihydrodiol .

  • Dioxygenation : Further oxidation by CYP450 yields (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), the ultimate carcinogen .

BPDE forms covalent adducts with DNA, primarily at guanine bases, causing mutations and cancer .

Microbial Degradation Pathways

Bacteria like Mycobacterium vanbaalenii PYR-1 metabolize B[a]P through distinct enzymatic routes:

2.1. Initial Oxidation Products

  • Dihydrodiols :

    • cis-4,5-dihydro-4,5-dihydroxybenzo[a]pyrene (via dioxygenation at C-4,5) .

    • cis-11,12-dihydro-11,12-dihydroxybenzo[a]pyrene (via monooxygenation at C-11,12) .

  • Ring Cleavage :

    • Ortho-cleavage of cis-4,5-dihydrodiol yields chrysene-4,5-dicarboxylic acid .

    • Meta-cleavage of cis-11,12-dihydrodiol produces 10-oxabenzo[def]chrysen-9-one .

2.2. Stereochemical Specificity

  • cis-11,12-dihydrodiols exhibit regioselectivity, with 70% R,5S and 30% S,5R configurations .

  • trans-11,12-dihydrodiols form via cytochrome P450-mediated epoxidation and hydrolysis .

Environmental and Occupational Exposure Mechanisms

Human exposure to B[a]P occurs via:

  • Inhalation : PM2.5 and PM1 particles in polluted air (e.g., 0.052–0.095 ng/m³ during haze events) .

  • Dietary : Smoked/grilled foods and contaminated water (e.g., 1.37 ng/L in river systems) .

  • Occupational : High concentrations in workplaces (e.g., 7.20–45.37 μg/m³ in foundries) .

Toxicological Implications

B[a]P exhibits:

  • Genotoxicity : DNA adduct formation via BPDE .

  • Epigenotoxicity : Altered gene expression via aryl hydrocarbon receptor (AhR) activation .

  • Reproductive/Neurotoxic Effects : Impaired fertility and developmental toxicity .

Chemical Stability and Environmental Fate

B[a]P is hydrophobic and persists in:

  • Soil/Sediments : High adsorption due to low solubility .

  • Biota : Bioaccumulation in fish and mammals .

Key Data Table: B[a]P Metabolic Pathways

Reaction TypeKey MetabolitesEnzymatic SystemReference
Dihydroxylationcis-4,5-dihydrodiolDioxygenase
Ring CleavageChrysene-4,5-dicarboxylic acidOrtho-cleavage
Epoxidation(+)-benzo[a]pyrene-7,8-epoxideCYP450

Scientific Research Applications

Methylium, benzo(a)pyren-8-yl- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it serves as a model compound for studying the metabolism and toxicology of PAHs. In medicine, it is investigated for its potential role in cancer research due to its carcinogenic properties. Additionally, it has applications in industry, particularly in the development of materials with unique optical and electronic properties .

Mechanism of Action

The mechanism of action of methylium, benzo(a)pyren-8-yl- involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This activation can result in the formation of DNA adducts, which are critical in the compound’s mutagenic and carcinogenic effects .

Comparison with Similar Compounds

Aryl Methylium Ions

Aryl methylium ions, such as aryl(indol-3-yl)methylium tetrafluoroborates, share structural similarities with benzo(a)pyren-8-yl-methylium. Key comparisons include:

  • Synthesis : Aryl methylium ions are synthesized via multicomponent reactions involving aromatic aldehydes, isocyanides, and alcohols, yielding imidates or amides in moderate to high yields (e.g., 65% for compound 8a in ) .
  • Stability : These ions are stabilized as tetrafluoroborate salts, which reduce electrophilic reactivity and enhance shelf life. Benzo(a)pyren-8-yl-methylium likely requires similar counterions for stabilization .
  • Reactivity : Both classes participate in electrophilic substitution reactions, but benzo(a)pyrene’s extended aromatic system may confer unique regioselectivity compared to smaller aromatic substrates like indole .

Neutral Methylated PAHs

Neutral methylated PAHs, such as 1-methylpyrene (CAS 2381-21-7), differ fundamentally in charge but provide insights into structural effects:

  • Physical Properties : Neutral PAHs (e.g., 1-methylpyrene) exhibit lower melting points (e.g., 164–171°C for pyran derivatives in ) compared to cationic species, which often form crystalline salts with higher melting points .
  • Solubility: Cationic methylium complexes are typically more soluble in polar solvents due to ionic interactions, whereas neutral PAHs favor nonpolar solvents .
  • Applications : Neutral methyl-PAHs are studied in materials science, while methylium ions serve as intermediates in synthetic organic chemistry .

Other Cationic Aromatic Compounds

Compounds like 3-benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a) highlight the role of charge in reactivity. For example, 8a’s synthesis (65% yield via reflux in acetone) demonstrates efficient cation stabilization under mild conditions .

Research Findings and Data Tables

Table 2: Spectral Data Comparison

Compound Key NMR Shifts (δ, ppm) Mass Spectra (m/z) Reference
7b 1H: 2.35 (s, CH₃), 6.85–7.45 (Ar) 354 (M⁺)
Aryl(indol-3-yl)methylium BF₄⁻ Not reported Not reported

Key Differences and Implications

  • Charge Effects : The cationic nature of methylium, benzo(a)pyren-8-yl- enhances electrophilicity, making it more reactive in substitution reactions compared to neutral PAHs .
  • Synthetic Challenges : While reports 40–65% yields for pyran derivatives, synthesizing benzo(a)pyren-8-yl-methylium may require optimized conditions due to steric hindrance from the bulky PAH framework .
  • Analytical Differentiation : Similar to the isomer discrimination challenges in Benzo Fury (), distinguishing positional isomers (e.g., 8-yl vs. 1-yl substitution) would require advanced NMR or X-ray crystallography .

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